![molecular formula C6H4ClFO2 B3079489 4-Chloro-2-fluororesorcinol CAS No. 1070868-27-7](/img/structure/B3079489.png)
4-Chloro-2-fluororesorcinol
Overview
Description
Scientific Research Applications
1. Mesomorphic Properties in Liquid Crystals
4-Chloro-2-fluororesorcinol has been studied in the context of liquid crystals. A study by Alaasar, Prehm, and Tschierske (2013) investigated bent-shaped molecules with 4-chlororesorcinol as the central unit and found various liquid crystalline phases, including nematic and smectic phases (Alaasar, Prehm, & Tschierske, 2013). Another study in 2014 by the same authors explored new bent-core molecules with 4,6-dichlororesorcinol or 4-chloro-2-methylresorcinol as central units, leading to liquid crystalline properties (Alaasar, Prehm, & Tschierske, 2014).
2. Fluorescence and Photostability in Biological Systems
Research by Sun et al. (1997) focused on synthesizing novel fluorinated fluoresceins using fluororesorcinols. They discovered that these fluorinated fluoresceins, including derivatives of 4-fluororesorcinol, have higher photostability and ionize at a lower pH than fluorescein, making them superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997).
3. Environmental Pollution and Plant Sequestration
A study by Tront and Saunders (2007) used 4-chloro-2-fluorophenol to investigate the fate of halogenated phenols in plants. They utilized 19F NMR to identify and quantify contaminants and their metabolites in plant extracts, revealing insights into the sequestration and transformation of such compounds in aquatic plant systems (Tront & Saunders, 2007).
4. Chemical Reactivity and Toxicological Implications
Research has also delved into the chemical reactivity of compounds related to this compound. Stratford, Riley, and Ramsden (2011) investigated the sonocatalyzed oxidation of 4-fluorocatechol, a related compound, and its potential toxicological implications, including the formation of dibenzodioxins (Stratford, Riley, & Ramsden, 2011).
Mechanism of Action
Target of Action
4-Chloro-2-fluororesorcinol is a derivative of resorcinol . Resorcinol is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .
Mode of Action
It can be inferred that the compound may share some properties with its parent compound, resorcinol, which is known to exhibit antibacterial and keratolytic actions .
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Pharmacokinetics
Its parent compound, resorcinol, is primarily indicated for use as a topical application , suggesting that this compound may also be primarily used topically.
Result of Action
One of the key applications of 4-fluororesorcinol, a similar compound, is to synthesize fluorinated fluoresceins . This suggests that this compound may also be used in the synthesis of certain compounds.
properties
IUPAC Name |
4-chloro-2-fluorobenzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCQXFVQKSWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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